An In-depth Technical Guide to the Chemical Properties of 1-Oxaspiro[2.5]octane-2-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 1-Oxaspiro[2.5]octane-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxaspiro[2.5]octane-2-carbonitrile, a spirocyclic compound featuring a cyclohexane ring fused to an oxirane (epoxide) ring bearing a nitrile group, is a molecule of interest in synthetic organic chemistry and potential drug discovery. Its unique structural motif, combining the reactivity of an epoxide with the polarity of a nitrile, makes it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.
Chemical and Physical Properties
1-Oxaspiro[2.5]octane-2-carbonitrile is a colorless liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 36929-66-5 | [1] |
| IUPAC Name | 1-oxaspiro[2.5]octane-2-carbonitrile | [1] |
| Boiling Point | 111-112 °C at 19 Torr | |
| Density | 1.10 ± 0.1 g/cm³ (predicted) | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in common organic solvents. | |
| Stability | Stable under normal conditions. | |
| Incompatibilities | Strong acids, strong oxidizing agents. |
Synthesis
The primary synthetic route to 1-Oxaspiro[2.5]octane-2-carbonitrile is the Darzens condensation reaction between cyclohexanone and chloroacetonitrile. This reaction involves the base-mediated formation of an α-halo carbanion from chloroacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of cyclohexanone. Subsequent intramolecular nucleophilic substitution by the newly formed alkoxide results in the formation of the epoxide ring.
Experimental Protocol: Darzens Condensation
This protocol is adapted from a similar, well-established procedure for the synthesis of related glycidic esters.
Materials:
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Cyclohexanone
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Chloroacetonitrile
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Sodium ethoxide (or another suitable base, such as sodium amide or potassium tert-butoxide)
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Anhydrous diethyl ether (or another suitable aprotic solvent)
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Anhydrous sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of sodium ethoxide in anhydrous diethyl ether is prepared.
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The flask is cooled in an ice bath.
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A solution of cyclohexanone and chloroacetonitrile in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
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The reaction is quenched by the slow addition of water.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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The solvent is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by vacuum distillation to yield pure 1-Oxaspiro[2.5]octane-2-carbonitrile.
Spectral Characterization
The structure of 1-Oxaspiro[2.5]octane-2-carbonitrile can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons. The proton on the carbon bearing the nitrile group is expected to appear as a singlet or a narrowly split multiplet in the region characteristic for protons alpha to both an epoxide and a nitrile group.
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton.
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| Spiro Carbon | ~60-70 | Quaternary carbon of the cyclohexane ring, part of the epoxide. |
| C-CN | ~40-50 | Carbon of the epoxide ring bonded to the nitrile group. |
| CN | ~115-120 | Carbon of the nitrile group. |
| Cyclohexane CH₂ | ~20-40 | Multiple peaks for the methylene carbons of the cyclohexane ring. |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | ~2250 - 2210 | Medium |
| C-H (sp³) | ~3000 - 2850 | Strong |
| C-O (Epoxide) | ~1250 and ~850 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 137.
| m/z | Possible Fragment | Notes |
| 137 | [C₈H₁₁NO]⁺ | Molecular ion (M⁺) |
| 108 | [M - HCN]⁺ | Loss of hydrogen cyanide. |
| 94 | [M - C₂H₃N]⁺ | Loss of acetonitrile fragment. |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation. |
| 67 | [C₅H₇]⁺ | A common fragment in the mass spectra of cyclohexyl derivatives.[1] |
| 54 | [C₄H₆]⁺ | Further fragmentation.[1] |
Reactivity and Potential Applications
The chemical reactivity of 1-Oxaspiro[2.5]octane-2-carbonitrile is dominated by the strained epoxide ring, which is susceptible to nucleophilic ring-opening reactions. This reactivity allows for the introduction of a variety of functional groups, making it a useful intermediate in organic synthesis. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.
While specific biological activities for 1-Oxaspiro[2.5]octane-2-carbonitrile have not been extensively reported, the spiro-epoxy and nitrile moieties are present in various biologically active molecules. Spirocyclic compounds, in general, have shown a wide range of pharmacological activities, including antimicrobial and anticancer properties. Therefore, this molecule could serve as a scaffold for the development of novel therapeutic agents.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1-Oxaspiro[2.5]octane-2-carbonitrile.
Key Structural Features and Reactivity
